![molecular formula C20H11ClN2O3S B2713464 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-06-0](/img/structure/B2713464.png)
7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a pyrrole ring . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility can be determined by dissolving the compound in various solvents . The compound’s NMR and IR spectra provide information about its chemical structure .Scientific Research Applications
Photoluminescent Materials
The synthesis and characterization of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been explored for their strong photoluminescence and potential electronic applications. These materials exhibit orange coloration in solution and show strong photoluminescence, making them suitable for use in electronic devices due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Novel Reagents in Oxidation Reactions
Research has identified the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This provides a new avenue for the synthesis of pyrazoles, important compounds in various chemical syntheses (Zolfigol et al., 2006).
Electron Transport Layers for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This work demonstrates the potential of DPP-based materials in enhancing the power conversion efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Synthesis of Heterocyclic Compounds
The development of new synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives highlights the versatility of this chemical structure in forming fused heterocyclic compounds. These derivatives have potential applications in the development of new materials and molecules with unique chemical properties (Vydzhak & Panchishin, 2008).
Ionophores for Sensor Applications
The study of a U-shaped molecule synthesized from a reaction involving pyrrole derivatives indicates its potential as an ionophore for sensor applications. Computational and NMR studies suggest its ability to form moderately stable complexes with potassium cations, underscoring the role of pyrrole derivatives in developing new sensor technologies (Cordaro et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, depending on the substituents on the thiazole ring . These interactions can lead to a range of biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the environment could potentially influence their action.
properties
IUPAC Name |
7-chloro-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3S/c21-12-6-7-14-13(10-12)17(24)15-16(11-4-2-1-3-5-11)23(19(25)18(15)26-14)20-22-8-9-27-20/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCANJEDSPJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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